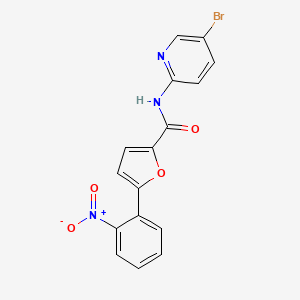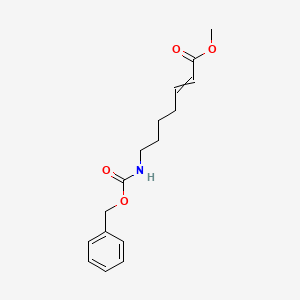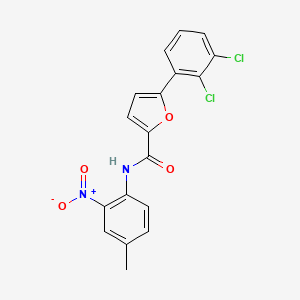![molecular formula C28H23ClN4O3 B12456129 6-amino-4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12456129.png)
6-amino-4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrano[2,3-c]pyrazole core, makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
The synthesis of 6-amino-4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step process. One common method includes the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of piperidine . This reaction forms the pyrano[2,3-c]pyrazole core, which is then further functionalized to introduce the amino, chlorophenyl, methoxy, ethoxy, and phenyl groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
6-amino-4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and phenyl groups, using reagents like halogens or alkylating agents.
Aplicaciones Científicas De Investigación
6-amino-4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Medicine: Its potential as a therapeutic agent is being explored in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Mecanismo De Acción
The mechanism of action of 6-amino-4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in the progression of diseases like cancer and viral infections . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparación Con Compuestos Similares
6-amino-4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can be compared with other similar compounds, such as:
- 6-amino-4-(2-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-amino-1-(3-chlorophenyl)-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-amino-3-ethyl-4-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
These compounds share a similar pyrano[2,3-c]pyrazole core but differ in their substituent groups, which can lead to variations in their biological activities and chemical properties
Propiedades
Fórmula molecular |
C28H23ClN4O3 |
|---|---|
Peso molecular |
499.0 g/mol |
Nombre IUPAC |
6-amino-4-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C28H23ClN4O3/c1-2-34-23-14-19(10-13-22(23)35-16-17-8-11-20(29)12-9-17)24-21(15-30)27(31)36-28-25(24)26(32-33-28)18-6-4-3-5-7-18/h3-14,24H,2,16,31H2,1H3,(H,32,33) |
Clave InChI |
ZOWSGEWJKLURNW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N)OCC5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12456053.png)

![N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]benzamide](/img/structure/B12456069.png)
![2-[(1S,2R)-2-Fluorocyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12456076.png)
![N-benzyl-4-{2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12456085.png)

![N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B12456101.png)
![N-[4-({2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}sulfonyl)phenyl]acetamide](/img/structure/B12456102.png)
![5-Tert-butoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine](/img/structure/B12456103.png)
![2-bromo-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B12456114.png)
![Magnesium(2+) bis(2-ethoxy-3-[4-(2-{2-methyl-5-[4-(methylsulfanyl)phenyl]pyrrol-1-yl}ethoxy)phenyl]propanoate)](/img/structure/B12456121.png)



